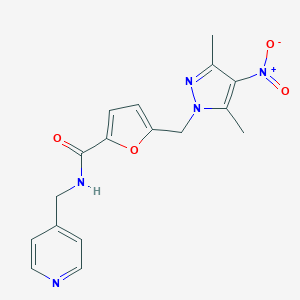![molecular formula C15H15N3O5 B214275 dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B214275.png)
dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a pyrazole derivative that is widely used as a feed additive in animal husbandry to enhance growth performance and improve feed efficiency. However, DMPT has also shown promising results in several other areas of research, including as an anti-inflammatory agent, a plant growth regulator, and a water quality improver.
Aplicaciones Científicas De Investigación
Dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has been extensively studied for its potential applications in various fields of scientific research. In animal husbandry, this compound has been shown to improve growth performance and feed efficiency in various species, including pigs, chickens, and fish. This compound has also been studied as an anti-inflammatory agent, with research suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has shown promise as a plant growth regulator, with research indicating that it may enhance crop yields and improve plant resistance to environmental stressors. Finally, this compound has been studied as a water quality improver, with research suggesting that it may reduce the levels of harmful microorganisms in aquaculture systems.
Mecanismo De Acción
The exact mechanism of action of dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate is not fully understood, but research suggests that it may act through a variety of pathways. In animal husbandry, this compound is thought to enhance growth performance and feed efficiency by increasing the secretion of growth hormone and insulin-like growth factor-1. In inflammatory diseases, this compound may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues. In plants, this compound may act by regulating the expression of genes involved in plant growth and stress response. Finally, in water quality improvement, this compound may act by inhibiting the growth of harmful microorganisms through various mechanisms, including disrupting their cell membranes and inhibiting their metabolic activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different species. In animal husbandry, this compound has been shown to increase feed intake, improve nutrient utilization, and enhance growth performance. In inflammatory diseases, this compound has been shown to reduce inflammation and alleviate symptoms such as pain and swelling. In plants, this compound has been shown to enhance photosynthesis, increase chlorophyll content, and improve plant resistance to environmental stressors. Finally, in water quality improvement, this compound has been shown to reduce the levels of harmful microorganisms, improve water clarity, and enhance the growth and survival of aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has several advantages for use in laboratory experiments, including its high purity, stability, and ease of use. This compound is also relatively inexpensive compared to other compounds with similar applications. However, there are also some limitations to the use of this compound in laboratory experiments, including its potential toxicity at high doses and its limited solubility in certain solvents.
Direcciones Futuras
There are several potential future directions for research on dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate. In animal husbandry, further studies could be conducted to investigate the optimal dosage and duration of this compound supplementation, as well as its potential effects on animal health and welfare. In inflammatory diseases, further research could be conducted to elucidate the exact mechanisms of action of this compound and to investigate its potential for use in combination with other anti-inflammatory agents. In plants, further studies could be conducted to investigate the potential effects of this compound on different plant species and under different environmental conditions. Finally, in water quality improvement, further research could be conducted to investigate the potential use of this compound in combination with other water treatment methods, as well as its potential effects on non-target aquatic organisms.
Métodos De Síntesis
Dimethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate can be synthesized through a multi-step reaction process that involves the condensation of 2-amino-terephthalic acid with 1-methyl-5-pyrazolone in the presence of a suitable solvent and a catalyst. The resulting intermediate product is then treated with dimethyl sulfate to form this compound. The purity of this compound can be enhanced through various purification techniques, such as recrystallization and column chromatography.
Propiedades
Fórmula molecular |
C15H15N3O5 |
|---|---|
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
dimethyl 2-[(2-methylpyrazole-3-carbonyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C15H15N3O5/c1-18-12(6-7-16-18)13(19)17-11-8-9(14(20)22-2)4-5-10(11)15(21)23-3/h4-8H,1-3H3,(H,17,19) |
Clave InChI |
HBGRFHUHGYZCES-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
SMILES canónico |
CN1C(=CC=N1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorophenyl)benzamide](/img/structure/B214194.png)

![2-[({4-bromo-3-nitro-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214198.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(2-piperazin-1-ylethylamino)methylidene]-5-propylpyrazol-3-one](/img/structure/B214201.png)


![1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B214206.png)
![2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile](/img/structure/B214209.png)
![N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B214211.png)
